molecular formula C19H21NO4 B12720000 Pallidine CAS No. 25650-75-3

Pallidine

Cat. No.: B12720000
CAS No.: 25650-75-3
M. Wt: 327.4 g/mol
InChI Key: FBCNBECEGOCMPI-LIRRHRJNSA-N
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Description

Pallidine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, which means it is a compound that consists of a steroid linked to a sugar molecule. This combination of structures allows this compound to exhibit a range of biological activities, making it a subject of study in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pallidine involves several steps, typically starting with the extraction of the steroid backbone from natural sources. The steroid is then chemically modified to attach the glycoside moiety. This process often involves the use of specific catalysts and reagents to ensure the correct attachment of the sugar molecule to the steroid structure .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Pallidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Pallidine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid glycosides and their reactivity. In biology, this compound is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other compounds .

Mechanism of Action

The mechanism of action of Pallidine involves its interaction with specific molecular targets in the body. These targets include enzymes and receptors that are involved in various biological processes. This compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Pallidine is unique among steroid glycosides due to its specific structure and the presence of certain functional groups. Similar compounds include other steroid glycosides such as digitoxin and ouabain, which also exhibit biological activity. this compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .

Conclusion

This compound is a compound of significant interest due to its unique properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action are well-studied, and it continues to be a subject of research for its potential therapeutic and industrial uses.

Properties

CAS No.

25650-75-3

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(1S,9S)-5-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one

InChI

InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)8-13(19)14(20)6-11-7-15(21)17(23-2)9-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m0/s1

InChI Key

FBCNBECEGOCMPI-LIRRHRJNSA-N

Isomeric SMILES

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)O)OC

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)O)OC

Origin of Product

United States

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